![molecular formula C11H19NO2 B2394743 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1209917-19-0](/img/structure/B2394743.png)
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid” is a complex organic molecule that contains a bicyclic structure and a carboxylic acid group . The bicyclic structure is known as azabicyclo[3.2.1]octane, which is a type of azabicyclic compound. Azabicyclic compounds are organic compounds that contain a nitrogen atom and two fused ring structures. The “propan-2-yl” group, also known as an isopropyl group, is a type of alkyl group derived from propane.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an azabicyclo[3.2.1]octane core, which is a type of bicyclic structure with a nitrogen atom. Attached to this core are a propan-2-yl (or isopropyl) group and a carboxylic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and the properties of similar compounds .
Scientific Research Applications
Asymmetric Synthesis
This compound can be used in the asymmetric synthesis of 8-oxabicyclo[3.2.1]octanes and 11-oxatricyclo[5.3.1.0]undecanes . The synthesis process involves gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .
Drug Discovery
The 2-Azabicyclo[3.2.1]octane core, which is structurally similar to the compound , has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Natural Product Synthesis
The compound can be used in the synthesis of natural products that contain 8-oxabicyclo[3.2.1]octane core structures . Some of these natural products show interesting biological activities .
Anti-Tumor Reagent Synthesis
The compound can be used in the synthesis of Englerin A, a potential anti-tumor reagent . Englerin A is isolated from Phyllanthus engleri in Tanzania and shows selective activity to renal cancer cell lines at the nanomolar level .
Anti-Inflammatory Agent Synthesis
The compound can be used in the synthesis of Homalomenol C, an anti-inflammatory agent . Homalomenol C is isolated from the roots of Homalomena aromatica and is reported as the bioactive component of the Vietnamese traditional medicine .
NO Inhibitory Activity
The compound can be used in the synthesis of Balsamiferine J, which has NO inhibitory activity against murine microglial cell lines . Balsamiferine J is isolated from Blumea balsamifera .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on whether this compound has any biological activity, it’s difficult to provide a detailed analysis of its mechanism of action .
Future Directions
properties
IUPAC Name |
8-propan-2-yl-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7(2)12-9-3-4-10(12)6-8(5-9)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGJERURNOUINI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.